4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 721916-33-2
VCID: VC6990886
InChI: InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
SMILES: COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.79

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 721916-33-2

Cat. No.: VC6990886

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol - 721916-33-2

Specification

CAS No. 721916-33-2
Molecular Formula C15H12ClN3OS
Molecular Weight 317.79
IUPAC Name 4-(3-chloro-4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
Standard InChI Key CXYQDOBBISPPHW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at positions 4 and 5 with aromatic groups and a thiol (-SH) moiety at position 3 (Figure 1). The 4-position is occupied by a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the benzene ring. The 5-position hosts a simple phenyl group, contributing to the compound’s hydrophobic character.

Table 1: Molecular properties of 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

PropertyValue
Molecular formulaC16H13ClN3O2S
Molecular weight (g/mol)354.81
Hydrogen bond donors1 (thiol group)
Hydrogen bond acceptors4 (triazole N, methoxy O)
logP (lipophilicity)~4.2 (estimated)
Topological polar surface area85.3 Ų

The chloro and methoxy groups on the phenyl ring create a steric and electronic environment that influences solubility, membrane permeability, and target binding . The thiol group enhances reactivity, enabling disulfide bond formation or metal coordination, which is critical for enzyme inhibition .

Synthetic Pathways and Optimization

Core Triazole Formation

The synthesis of 1,2,4-triazole-3-thiol derivatives typically begins with the cyclization of hydrazide precursors. For this compound, 3-chloro-4-methoxybenzoic acid hydrazide serves as the starting material. Reaction with phenyl isothiocyanate in alkaline ethanol yields a thiosemicarbazide intermediate, which undergoes cyclization in the presence of hydrazine hydrate to form the triazole-thiol core .

Functionalization Strategies

  • Condensation with Aldehydes: The thiol group at position 3 reacts with electrophiles such as alkyl halides or aldehydes to form thioethers or Schiff bases, respectively. For example, treatment with 3-chloro-4-methoxybenzaldehyde introduces the substituted phenyl group at position 4 .

  • S-Alkylation: Alkylation of the thiol group with reagents like methyl iodide or benzyl bromide enhances lipophilicity, improving blood-brain barrier penetration .

Table 2: Key synthetic intermediates and yields

IntermediateReaction StepYield (%)
3-chloro-4-methoxybenzoic acid hydrazideHydrazinolysis of methyl ester92
Thiosemicarbazide derivativeReaction with phenyl isothiocyanate85
Triazole-thiol coreCyclization with hydrazine78

Optimization studies emphasize the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to accelerate cyclization .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-thiol derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The chloro and methoxy substituents enhance membrane disruption by increasing hydrophobicity, while the thiol group interferes with microbial enzymatic systems . In agar-well diffusion assays, analogous compounds show inhibition zones of 12–18 mm at 50 µg/mL, comparable to fluconazole .

Cholinesterase Inhibition

S-alkylated triazole-thiols demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer’s disease. The compound 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (IC50: 38.35 µM for AChE) highlights the role of long alkyl chains in enhancing binding to the enzyme’s peripheral anionic site .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High logP (~4.2) suggests good intestinal absorption but potential hepatic first-pass metabolism.

  • Metabolism: Cytochrome P450 enzymes (CYP3A4) mediate oxidative demethylation of the methoxy group, producing a catechol metabolite .

  • Excretion: Renal clearance dominates due to moderate molecular weight (<500 Da) .

Toxicity Considerations

Future Directions and Applications

Structural Optimization

  • Hybridization with Known Pharmacophores: Conjugation with pyrimidine or indole moieties may enhance DNA intercalation or topoisomerase inhibition .

  • Prodrug Development: Masking the thiol group as a disulfide or thiophosphate could improve oral bioavailability .

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA or liposomes) may mitigate off-target effects while enhancing tumor accumulation. Preliminary studies with triazole-loaded liposomes show a 3-fold increase in tumor-to-normal tissue uptake ratios .

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